molecular formula C26H22N6O2S B12920783 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide CAS No. 21271-90-9

4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide

Katalognummer: B12920783
CAS-Nummer: 21271-90-9
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: VDWJAHGOCMHSRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide is a complex organic compound with a molecular formula of C27H24N6O2S This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core substituted with amino and diphenyl groups, and a benzenesulfonamide moiety

Vorbereitungsmethoden

The synthesis of 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide stands out due to its unique structure and properties. Similar compounds include other pyrido[2,3-b]pyrazine derivatives and benzenesulfonamide analogs. The distinct combination of functional groups in this compound provides it with unique chemical and biological activities, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

21271-90-9

Molekularformel

C26H22N6O2S

Molekulargewicht

482.6 g/mol

IUPAC-Name

4-[[(6-amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl]benzenesulfonamide

InChI

InChI=1S/C26H22N6O2S/c27-22-15-21(29-16-17-11-13-20(14-12-17)35(28,33)34)25-26(30-22)32-24(19-9-5-2-6-10-19)23(31-25)18-7-3-1-4-8-18/h1-15H,16H2,(H2,28,33,34)(H3,27,29,30,32)

InChI-Schlüssel

VDWJAHGOCMHSRU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(C=C3NCC4=CC=C(C=C4)S(=O)(=O)N)N)N=C2C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.